molecular formula C24H20N2O5 B2492803 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-81-3

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No. B2492803
CAS RN: 899217-81-3
M. Wt: 416.433
InChI Key: BZDHCEWQFPJMPK-UHFFFAOYSA-N
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Description

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzo[5,6]chromeno[2,3-d]pyrimidine family and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The synthesis and antibacterial activity of this compound have been investigated . It displays potent antibacterial effects against both gram-positive and gram-negative bacterial species. Notably, it exhibits greater antibacterial activity against gram-negative bacteria than commonly used antibiotics like ciprofloxacin and amoxicillin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin to form a chalcone intermediate, which is then cyclized with guanidine to form the final product.", "Starting Materials": ["2,3,4-trimethoxybenzaldehyde", "4-hydroxycoumarin", "guanidine"], "Reaction": ["Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium hydroxide to form the chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with guanidine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one."] }

CAS RN

899217-81-3

Product Name

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

BZDHCEWQFPJMPK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC

solubility

not available

Origin of Product

United States

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